CYP2D6-Mediated Metabolic Fate: Terminal Metabolite vs. Rapid Clearance
In human liver microsome experiments, CYP2D6 catalyzes the hydroxylation of (E)-N-desmethyldoxepin with high affinity (Km in the range of 5–8 μM by recombinant CYP2D6), while no hydroxylation of (Z)-N-desmethyldoxepin was detected [1]. In metabolic consumption experiments with liver microsomes at an initial substrate concentration of 1 μM, quinidine (a CYP2D6 inhibitor) inhibited the consumption of (E)-N-desmethyldoxepin but did not affect the consumption of (Z)-N-desmethyldoxepin, confirming that the (Z)-isomer is not a substrate for CYP2D6 and appears as a terminal oxidative metabolite [1]. By contrast, CYP2D6 is a major clearance pathway for the (E)-isomer, with (E)-doxepin oral clearance differing approximately 3.2-fold between CYP2D6 extensive metabolizers (406 L/h) and poor metabolizers (127 L/h) [2].
| Evidence Dimension | Susceptibility to CYP2D6-mediated hydroxylation (metabolic fate) |
|---|---|
| Target Compound Data | (Z)-N-Desmethyldoxepin: no hydroxylation detected; consumption not inhibited by quinidine; identified as terminal oxidative metabolite |
| Comparator Or Baseline | (E)-N-Desmethyldoxepin: hydroxylated by recombinant CYP2D6 with Km 5–8 μM; consumption inhibited by quinidine in liver microsomes |
| Quantified Difference | Qualitative binary difference: (E)-isomer is a CYP2D6 substrate; (Z)-isomer is not. This translates to ~3.2-fold difference in oral clearance of the parent E-isomer between CYP2D6 EM and PM genotypes [2]. |
| Conditions | Human liver microsomes (5–1500 μM substrate range); recombinant CYP2D6; quinidine inhibition; gas chromatography–mass spectrometry detection [1]. |
Why This Matters
This metabolic dichotomy means that (Z)-N-desmethyldoxepin accumulates and persists in vivo independently of CYP2D6 genotype, making the pure (Z)-isomer essential as a reference standard for accurate quantification in pharmacogenetic studies and therapeutic drug monitoring across diverse CYP2D6 metabolizer populations.
- [1] Haritos VS, Ghabrial H, Ahokas JT, Ching MS. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin. Pharmacogenetics. 2000;10(7):591-603. PMID: 11037801. View Source
- [2] Kirchheiner J, Meineke I, Müller G, Roots I, Brockmöller J. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers. Pharmacogenetics. 2002;12(7):571-580. PMID: 12360109. View Source
